
Pantoprazole
Overview
Description
Pantoprazole is a proton pump inhibitor used primarily for the treatment of stomach ulcers, gastroesophageal reflux disease (GERD), and other conditions involving excessive stomach acid production . It works by inhibiting the final step in gastric acid production, providing relief from symptoms and promoting healing of the gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pantoprazole is synthesized through a multi-step process. The key steps involve the condensation of 5-difluoromethoxy-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium hydrochloride to form a sulfoxide intermediate, which is then oxidized to produce this compound . The reaction conditions typically involve the use of dichloromethane and m-chloroperoxybenzoic acid as the oxidizing agent .
Industrial Production Methods: Industrial production of this compound often employs environmentally benign processes. For instance, a scalable method involves the use of water as a solvent for the coupling and oxidation steps, minimizing the use of organic solvents and reducing waste . This method also includes the phase transformation of this compound sodium heterosolvate to this compound sodium sesquihydrate .
Chemical Reactions Analysis
Types of Reactions: Pantoprazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidation of the sulfoxide intermediate to the final product is a critical step in its synthesis .
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid in dichloromethane.
Reduction: Common reducing agents like sodium borohydride can be used for specific transformations.
Substitution: Halogenated compounds and nucleophiles are often employed in substitution reactions.
Major Products: The primary product of these reactions is this compound itself, with potential by-products including sulfone derivatives and N-oxide impurities .
Scientific Research Applications
Approved Indications
Pantoprazole is primarily indicated for:
- Erosive Esophagitis : Treatment associated with gastroesophageal reflux disease (GERD).
- Pathological Hypersecretory Conditions : Such as Zollinger-Ellison syndrome.
- Healing Maintenance : For erosive esophagitis to prevent recurrence.
The Food and Drug Administration (FDA) has approved this compound for these conditions, confirming its efficacy and safety in both adult and pediatric populations .
Off-Label Uses
This compound is also utilized in various off-label capacities, including:
- Helicobacter pylori Eradication : Used in combination therapies to eliminate this bacteria linked to peptic ulcers.
- Stress Ulcer Prophylaxis : Administered to critically ill patients to prevent gastric mucosal injury.
- Prevention of Peptic Ulcer Re-Bleeding : Particularly in patients with a history of ulcer complications .
Case Studies on Adverse Reactions
Recent case studies have documented rare adverse reactions associated with this compound:
- Anaphylaxis Cases : Two patients experienced severe allergic reactions following this compound administration—one after intravenous infusion and another after oral intake. Both cases required immediate medical intervention, highlighting the importance of monitoring for hypersensitivity reactions .
- Hepatotoxicity : A case study reported acute liver injury in a patient taking this compound for gastritis. Symptoms included nausea, abdominal pain, and jaundice, which resolved after discontinuation of the drug .
Experimental Research
Recent studies have explored this compound's potential beyond its conventional uses:
- Enhancement of Chemotherapy Efficacy : Research indicated that this compound could improve the distribution and cytotoxicity of doxorubicin, a chemotherapeutic agent. In vitro and in vivo studies demonstrated that pretreatment with this compound increased the uptake of doxorubicin in cancer cells and improved its penetration into solid tumors, thereby enhancing therapeutic outcomes .
Comparative Applications Table
Application Type | Description | Evidence Level |
---|---|---|
Approved Indications | Treatment for erosive esophagitis and Zollinger-Ellison syndrome | High |
Off-Label Uses | Eradication of Helicobacter pylori, stress ulcer prophylaxis | Moderate |
Adverse Reactions | Documented cases of anaphylaxis and hepatotoxicity | Low |
Chemotherapy Enhancement | Increased efficacy of doxorubicin in cancer treatment | Moderate |
Mechanism of Action
Pantoprazole belongs to the class of proton pump inhibitors, which includes other compounds like omeprazole, esomeprazole, lansoprazole, dexlansoprazole, and rabeprazole . Compared to these compounds, this compound has a similar mechanism of action but may differ in terms of pharmacokinetics, bioavailability, and specific clinical applications . For instance, this compound has a bioavailability of approximately 77%, which is comparable to other proton pump inhibitors .
Comparison with Similar Compounds
- Omeprazole
- Esomeprazole
- Lansoprazole
- Dexlansoprazole
- Rabeprazole
Pantoprazole’s unique properties, such as its specific binding affinity and duration of action, make it a valuable option in the treatment of acid-related disorders .
Biological Activity
Pantoprazole is a widely used proton pump inhibitor (PPI) that primarily functions to reduce gastric acid secretion. Beyond its gastrointestinal applications, emerging research highlights its diverse biological activities, including potential antitumor effects, impacts on bone healing, and modulation of autophagy and protein degradation processes. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
This compound inhibits the H+/K+ ATPase enzyme in gastric parietal cells, effectively blocking the final step of acid production in the stomach. This mechanism is crucial for its role in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. However, its influence extends beyond acid suppression.
Antitumor Activity
Recent studies have identified this compound's role as an antitumor agent. Notably:
- TOPK Inhibition : this compound has been shown to inhibit T-Lymphokine-activated killer cell-originated protein kinase (TOPK), which is linked to cancer cell proliferation. In vitro studies demonstrated that this compound reduced anchorage-independent growth in colorectal cancer cells (HCT116, SW480) by inhibiting TOPK activity, leading to decreased phosphorylation of histone H3 .
- Colorectal Cancer Studies : A study indicated that treatment with this compound significantly inhibited colony formation in various colorectal cancer cell lines in a dose-dependent manner, suggesting its potential as a therapeutic agent against colorectal cancer .
Effects on Bone Healing
Contrary to its benefits in acid-related disorders, this compound has been associated with impaired bone healing:
- Fracture Healing Studies : Research involving aged mice revealed that this compound treatment negatively affected fracture healing by altering the expression of angiogenic and osteogenic growth factors. Specifically, it increased the RANKL/OPG ratio, promoting osteoclastogenesis while decreasing osteoprotegerin levels .
Parameter | Control Group | This compound Group |
---|---|---|
RANKL Expression | Baseline | Increased |
OPG Expression | Baseline | Decreased |
BMP-4/VEGF Ratio | Baseline | Significantly Lowered |
Cleaved Caspase-3 Levels | Baseline | Increased |
Autophagy and Protein Degradation
This compound also influences cellular processes such as autophagy:
- Autophagic Flux : Studies have shown that this compound increases autophagosome formation and affects autophagic flux depending on pH conditions. It enhances SQSTM1 protein levels through NFE2L2 activation, which is independent of its effects on proteasome function . This suggests a complex interplay between this compound and cellular degradation pathways.
Clinical Efficacy in GERD
Clinical trials have demonstrated the efficacy of this compound in treating GERD:
- Meta-analysis Findings : A meta-analysis of PAN-STAR clinical studies indicated that 45% of patients achieved complete relief from GERD symptoms after 4 weeks, increasing to 70% after 8 weeks. The treatment was well-tolerated with minimal adverse effects reported .
Case Studies
- Case Study on Erosive Esophagitis : A patient with erosive esophagitis treated with this compound showed significant symptom improvement over an 8-week period, highlighting its effectiveness in managing severe GERD symptoms.
- Impact on Quality of Life : Patients reported enhanced quality of life scores throughout the treatment duration, indicating that this compound not only alleviates symptoms but also improves overall well-being .
Q & A
Basic Research Questions
Q. How should researchers design a robust pharmacokinetic study for pantoprazole?
A well-designed pharmacokinetic study requires adherence to the PICOT framework (Population, Intervention, Comparison, Outcome, Time). For this compound, specify the population (e.g., healthy volunteers vs. CYP2C19 poor metabolizers), intervention (dose, route), comparison (placebo or alternative PPIs), and outcomes (e.g., plasma concentration, metabolic ratios). Use non-compartmental analysis (NCA) for pharmacokinetic parameters like AUC and Cmax, validated via assays with sensitivity ≤0.025 μg/ml and inter-day CV <20% . Ensure blinding and randomization to minimize bias, and align with ethical standards for human trials .
Q. What methodological considerations are critical for this compound breath tests assessing CYP2C19 activity?
Breath tests using isotopically labeled this compound (e.g., [¹³C]-pantoprazole) require standardization of:
- Timing : Single time-point breath collection at 30 minutes (DOB30) correlates strongly with AUC (r²=0.99) .
- Substrate selection : Racemic (±)-[¹³C]-pantoprazole is preferred over enantiopure (+)-[¹³C]-pantoprazole due to comparable diagnostic accuracy (r²=0.45–0.57 for plasma AUC correlations) and easier synthesis .
- Analytical validation : Use isotope-ratio mass spectrometry with calibration curves in blank plasma .
Q. How can researchers address variability in this compound metabolism across populations?
Adopt stratified sampling based on CYP2C19 genotypes (extensive, intermediate, poor metabolizers). For example, subgroup analyses in clinical trials should predefine stratification criteria and adjust for covariates like age and hepatic function . Use multivariate regression to isolate genotype-phenotype associations, reporting p-values with significance thresholds (e.g., P<0.05) .
Advanced Research Questions
Q. How do stereoselective metabolic pathways influence this compound study outcomes?
this compound exhibits enantiomer-specific metabolism : (+)-pantoprazole undergoes CYP2C19-dependent O-demethylation, while (−)-pantoprazole favors sulfoxidation and 6-hydroxylation. This impacts study design:
- Enantiomer separation : Use chiral chromatography to quantify individual enantiomers in plasma .
- Data interpretation : Higher metabolic clearance of (+)-pantoprazole in CYP2C19 extensive metabolizers may exaggerate inter-individual variability. Report enantiomeric ratios and adjust for metabolic pathways in pharmacokinetic models .
Q. What strategies resolve contradictions in this compound efficacy data across clinical trials?
Contradictions often arise from heterogeneous study populations or outcome definitions . Solutions include:
- Meta-analysis : Pool data using PRISMA guidelines, adjusting for covariates like CYP2C19 genotype and comorbidities.
- Sensitivity analysis : Test robustness by excluding outliers or re-analyzing subgroups (e.g., this compound responders vs. non-responders) .
- Methodological transparency : Disclose assay limitations (e.g., LOQ thresholds) and statistical power calculations .
Q. How can researchers optimize this compound clinical trial protocols to minimize validity threats?
Adhere to CONSORT guidelines and mitigate threats via:
- Internal validity : Use double-blinding and placebo controls to reduce performance bias.
- External validity : Include diverse populations (e.g., varying CYP2C19 phenotypes) and report exclusion criteria explicitly .
- Statistical rigor : Pre-specify primary endpoints (e.g., ulcer healing rate) and avoid post-hoc analyses unless hypothesis-driven .
Q. Methodological Frameworks
- PICOT : Structure research questions to define population, intervention, and outcomes (e.g., "In CYP2C19 poor metabolizers (P), does this compound (I) compared to omeprazole (C) reduce acid secretion (O) over 8 weeks (T)?") .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For this compound, novelty could focus on understudied populations (e.g., pediatric use) .
Properties
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPSEEYGBUAQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023416 | |
Record name | Pantoprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pantoprazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
586.9±60.0 °C at 760 mmHg | |
Record name | Pantoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00213 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Freely soluble in water., In water, 48 mg/L at 25 °C /Estimated/ | |
Record name | Pantoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00213 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PANTOPRAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.25X10-12 mm Hg at 25 °C /Estimated/ | |
Record name | PANTOPRAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Hydrochloric acid (HCl) secretion into the gastric lumen is a process regulated mainly by the H(+)/K(+)-ATPase of the proton pump, expressed in high quantities by the parietal cells of the stomach. ATPase is an enzyme on the parietal cell membrane that facilitates hydrogen and potassium exchange through the cell, which normally results in the extrusion of potassium and formation of HCl (gastric acid). Proton pump inhibitors such as pantoprazole are substituted _benzimidazole_ derivatives, weak bases, which accumulate in the acidic space of the parietal cell before being converted in the _canaliculi_ (small canal) of the gastric parietal cell, an acidic environment, to active _sulfenamide_ derivatives. This active form then makes disulfide bonds with important cysteines on the gastric acid pump, inhibiting its function. Specifically, pantoprazole binds to the _sulfhydryl group_ of H+, K+-ATPase, which is an enzyme implicated in accelerating the final step in the acid secretion pathway. The enzyme is inactivated, inhibiting gastric acid secretion. The inhibition of gastric acid secretion is stronger with proton pump inhibitors such as pantoprazole and lasts longer than with the H(2) antagonists., Pantoprazole is a proton pump inhibitor. It accumulates in the acidic compartment of parietal cells and is converted to the active form, a sulfanilamide, which binds to hydrogen-potassium-ATP-ase at the secretory surface of gastric parietal cells. Inhibition of hydrogen-potassium-ATPase blocks the final step of gastric acid production, leading to inhibition of both basal and stimulated acid secretion. The duration of inhibition of acid secretion does not correlate with the much shorter elimination half-life of pantoprazole. /Pantoprazole sodium/ | |
Record name | Pantoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00213 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PANTOPRAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white solid | |
CAS No. |
102625-70-7 | |
Record name | Pantoprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102625-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pantoprazole [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102625707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pantoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00213 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | pantoprazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pantoprazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.005 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PANTOPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8TST4O562 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PANTOPRAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pantoprazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005017 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
149-150, 139-140 °C, decomposes, Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/ | |
Record name | Pantoprazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00213 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PANTOPRAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7292 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.